1-Methyl-1,4-cyclohexadiene
Overview
Description
1-Methyl-1,4-cyclohexadiene is a chemical compound with the empirical formula C7H10 . It has a molecular weight of 94.15 . It is reported to be produced by some Nodulosporium species along with other volatile organic compounds (VOCs) .
Synthesis Analysis
The dehydrogenation of 1-methylcyclohexene (MCHe) and 1-methyl-1,4-cyclohexadiene (MCHde) was studied over an in-house 1.0 wt% Pt/γ-Al2O3 catalyst . For comparison, the dehydrogenation of methylcyclohexane (MCH) was also studied .Molecular Structure Analysis
The molecular structure of 1-Methyl-1,4-cyclohexadiene can be represented by the SMILES stringCC1=CCC=CC1
. The InChI representation is 1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3
. Chemical Reactions Analysis
1-Methyl-1,4-cyclohexadiene is an effective hydrogen donor for catalytic hydrogenation reactions . It can rapidly replace benzyl groups of N-benzyloxycarbamates, benzyl esters, benzyl ethers, and benzyl amines with hydrogen .Physical And Chemical Properties Analysis
1-Methyl-1,4-cyclohexadiene has a refractive index of n20/D 1.471 (lit.) . It has a boiling point of 114-115 °C (lit.) and a density of 0.838 g/mL at 25 °C (lit.) .Scientific Research Applications
Formation and Chemical Reactions
- Formation of p-Cymene : A study by Aschmann, Arey, and Atkinson (2011) revealed that p-Cymene is formed from the reaction of OH with γ-terpinene, where γ-terpinene has a similar structure to 1-Methyl-1,4-cyclohexadiene. This formation involves H-atom abstraction from the cyclohexadiene ring structure, highlighting a potential chemical pathway involving 1-Methyl-1,4-cyclohexadiene (Aschmann, Arey, & Atkinson, 2011).
Synthesis Applications
- Synthesis of Catechols and Hydroquinones : Baschieri et al. (2019) utilized 1-Methyl-1,4-cyclohexadiene as a traceless reducing agent in a novel method for reducing ortho or para quinones to obtain catechols and hydroquinones. This method offers an efficient way to produce these compounds, which are significant in various chemical processes (Baschieri, Amorati, Valgimigli, & Sambri, 2019).
Molecular Structure and Behavior
- Molecular Structure Analysis : Dallinga and Toneman (1967) determined the molecular structure of 1,4-cyclohexadiene, a compound closely related to 1-Methyl-1,4-cyclohexadiene, by electron diffraction. Their study contributes to understanding the molecular behavior and structure of such cyclohexadiene compounds (Dallinga & Toneman, 1967).
Chemical Stability and Reactivity
- Study of Stability and Reactivity : Agapito et al. (2007) investigated the stability of radicals containing allylic moieties in compounds including 1,3-cyclohexadiene and 1,4-cyclohexadiene. Their findings are relevant for understanding the stability and reactivity of 1-Methyl-1,4-cyclohexadiene in various chemical environments (Agapito, Nunes, Cabral, dos Santos, & Simoes, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylcyclohexa-1,4-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXQAOGNBCOEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195712 | |
Record name | 1-Methylcyclohexa-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-cyclohexadiene | |
CAS RN |
4313-57-9 | |
Record name | 1-Methyl-1,4-cyclohexadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4313-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylcyclohexa-1,4-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1,4-cyclohexadiene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74127 | |
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Record name | 1-Methylcyclohexa-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclohexa-1,4-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYLCYCLOHEXA-1,4-DIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2C4JK5I2M | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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